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Compound of Interest

Compound Name: Cycloheptyl 3-oxobutanoate

Cat. No.: B15160345 Get Quote

Abstract

Cycloheptyl 3-oxobutanoate is a beta-keto ester of significant interest as a potential building

block in organic synthesis, particularly for the development of novel pharmaceutical agents and

complex molecular architectures. Due to its dual electrophilic and nucleophilic nature, it serves

as a versatile synthon. This technical guide provides a comprehensive overview of the

molecular structure, predicted physicochemical properties, and detailed spectroscopic analysis

of Cycloheptyl 3-oxobutanoate. As this compound is not extensively documented in prior

literature, this guide also presents a robust, detailed experimental protocol for its synthesis via

boric acid-catalyzed transesterification. The information herein is intended to support

researchers, scientists, and drug development professionals in the synthesis and utilization of

this and related compounds.

Molecular Structure and Identification
Cycloheptyl 3-oxobutanoate consists of a cycloheptyl ring attached to the ester oxygen of a

3-oxobutanoate (acetoacetate) backbone. The presence of both a ketone and an ester

functional group makes it a classic 1,3-dicarbonyl compound, capable of keto-enol

tautomerism.
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Figure 1: 2D Structure of Cycloheptyl 3-oxobutanoate
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Table 1: Chemical Identifiers for Cycloheptyl 3-oxobutanoate

Identifier Value Source

IUPAC Name Cycloheptyl 3-oxobutanoate IUPAC Nomenclature

Molecular Formula C₁₁H₁₈O₃ Calculated

Molecular Weight 198.26 g/mol Calculated

Canonical SMILES
CC(=O)CC(=O)OC1CCCCCC

1
Calculated

InChI

InChI=1S/C11H18O3/c1-

8(12)6-9(13)14-10-4-2-3-5-7-

11(10)10/h10H,2-7H2,1H3

Calculated

InChIKey
YJQJFIXGCLZJCF-

UHFFFAOYSA-N
Calculated

CAS Number Not available N/A

Physicochemical Properties
Direct experimental data for Cycloheptyl 3-oxobutanoate is not readily available. The

properties listed below are estimated based on data from its lower homolog, cyclohexyl 3-

oxobutanoate, and general chemical principles. The larger cycloheptyl group is expected to

slightly increase the boiling point and density compared to the cyclohexyl analog.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Notes and References

Physical State Colorless to pale yellow liquid
Inferred from similar beta-keto

esters.

Boiling Point ~270-285 °C at 760 mmHg

Estimated based on cyclohexyl

3-oxobutanoate (258.2 °C at

760 mmHg).

Density ~1.05 g/cm³
Estimated based on cyclohexyl

3-oxobutanoate (1.04 g/cm³).

Solubility

Soluble in common organic

solvents (e.g., ethanol, diethyl

ether, acetone). Sparingly

soluble in water.

General property of medium-

chain esters.

XLogP3 ~2.3

Estimated based on an

increase from cyclohexyl 3-

oxobutanoate (XLogP3: 1.8).

[1]

Spectroscopic Data Analysis (Predicted)
The following tables outline the predicted key signals in ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry for Cycloheptyl 3-oxobutanoate, based on established chemical shift ranges

and fragmentation patterns for similar structures.

Table 3.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~4.90 m 1H
O-CH-

(cycloheptyl)

The proton on

the carbon

bearing the ester

oxygen.

~3.45 s 2H
-C(=O)-CH₂-

C(=O)-

Methylene

protons between

the two

carbonyls.

~2.25 s 3H CH₃-C(=O)-
Methyl protons of

the acetyl group.

~1.80 - 1.50 m 12H
Cycloheptyl -

CH₂-

Protons of the

cycloheptyl ring.

Table 3.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Carbon Type Assignment Notes

~200.5 Quaternary
Ketone Carbonyl

(CH₃-C=O)

Typical range for a

ketone.[2][3]

~167.0 Quaternary
Ester Carbonyl (-

C(=O)O-)

Typical range for an

ester.[2][3]

~76.0 Tertiary O-CH-(cycloheptyl)
The carbon attached

to the ester oxygen.

~50.0 Secondary Methylene (-CH₂-)

The alpha-carbon

between the

carbonyls.

~34.0 Secondary Cycloheptyl Carbons
Carbons adjacent to

the O-CH group.

~30.0 Tertiary Methyl Carbon (CH₃-)
The methyl group of

the acetyl moiety.

~28.5 Secondary Cycloheptyl Carbons
Remaining ring

carbons.

~24.0 Secondary Cycloheptyl Carbons
Remaining ring

carbons.

Table 3.3: Predicted Key IR and Mass Spectrometry Data
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Technique Value Assignment

IR Spectroscopy ~1745 cm⁻¹ C=O stretch (Ester)

~1720 cm⁻¹ C=O stretch (Ketone)

~1150 cm⁻¹ C-O stretch (Ester)

Mass Spec (EI) m/z = 198 [M]⁺ (Molecular Ion)

m/z = 155 [M - CH₃CO]⁺

m/z = 99 [M - C₇H₁₃O]⁺

m/z = 85 [CH₃COCH₂CO]⁺

m/z = 43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The synthesis of Cycloheptyl 3-oxobutanoate can be efficiently achieved via the

transesterification of a simple alkyl acetoacetate (e.g., ethyl acetoacetate) with cycloheptanol.

Boric acid is an effective, environmentally benign catalyst for this transformation, particularly

with secondary alcohols.[4]

Synthesis of Cycloheptyl 3-oxobutanoate via Boric Acid-
Catalyzed Transesterification
This protocol is adapted from established procedures for the transesterification of β-keto

esters.[4][5]

Materials and Equipment:

Ethyl 3-oxobutanoate (ethyl acetoacetate)

Cycloheptanol

Boric acid (H₃BO₃)

Toluene (or solvent-free)
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Round-bottom flask (50 mL or appropriate size)

Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves

Reflux condenser

Magnetic stirrer and hot plate

Rotary evaporator

Standard glassware for workup (separatory funnel, beakers, etc.)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add

cycloheptanol (1.0 eq.), ethyl acetoacetate (1.2 eq.), and boric acid (0.1 eq.).

Reaction Conditions (Solvent Method): Attach a Dean-Stark apparatus filled with toluene and

a reflux condenser. Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous

stirring. The reaction progress can be monitored by observing the collection of the ethanol-

toluene azeotrope in the Dean-Stark trap.

Reaction Conditions (Solvent-Free Method): Alternatively, for a greener approach, combine

the reactants and catalyst in the flask and heat to 100-120 °C under a nitrogen atmosphere.

[5] To drive the equilibrium, ethanol can be removed by distillation or by setting up a Soxhlet

extractor filled with 4Å molecular sieves.[6]
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Monitoring: The reaction is typically complete within 5-10 hours. Progress can be monitored

by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system.

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2

x 15 mL) and brine (1 x 15 mL).

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by silica gel column chromatography, eluting with a

gradient of hexane and ethyl acetate to afford the pure Cycloheptyl 3-oxobutanoate.

Biological Context and Potential Applications
Beta-keto esters are crucial intermediates in organic synthesis due to their versatile reactivity.

While no specific biological activities have been documented for Cycloheptyl 3-oxobutanoate
itself, its structural motif is a key component in many biologically active molecules.

Pharmaceutical Synthesis: The acetoacetate moiety is a precursor for synthesizing a wide

range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are

core scaffolds in many pharmaceuticals.

Drug Development Intermediate: As a functionalized building block, it can be used in multi-

step syntheses of complex natural products and their analogs for drug discovery programs.

The cycloheptyl group provides a lipophilic, non-aromatic carbocyclic scaffold that can be

used to probe binding pockets in biological targets.

Flavor and Fragrance: Simpler alkyl 3-oxobutanoates are used as flavoring agents in the

food industry, suggesting a potential, though unexplored, application in this area.

Logical Workflow for Synthesis
The following diagram illustrates the key steps and components in the proposed synthesis of

Cycloheptyl 3-oxobutanoate.
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Reactants Reaction Conditions

Ethyl 3-oxobutanoate

Transesterification

Cycloheptanol Boric Acid (H₃BO₃)
(Catalyst)

 activates ester

Heat (100-120°C)

 provides energy

Ethanol (Removed)

 drives equilibrium

Cycloheptyl 3-oxobutanoate

Aqueous Workup &
Purification

Pure Product

Click to download full resolution via product page

Caption: Synthetic workflow for Cycloheptyl 3-oxobutanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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